Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

Physicochemical Characterization Purification Formulation Development

Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 1379345-44-4) is a heterocyclic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol. It features a fused pyrrolo[2,3-d]thiazole core, which is a bioisosteric scaffold of significant interest in medicinal chemistry and agrochemical research.

Molecular Formula C9H10N2O2S
Molecular Weight 210.25
CAS No. 1379345-44-4
Cat. No. B2393145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
CAS1379345-44-4
Molecular FormulaC9H10N2O2S
Molecular Weight210.25
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1C)N=CS2
InChIInChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11(6)2)10-5-14-7/h4-5H,3H2,1-2H3
InChIKeyXWFJPGZVQINIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 1379345-44-4): A Structurally Defined Heterocyclic Building Block for Drug and Agrochemical Discovery


Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 1379345-44-4) is a heterocyclic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . It features a fused pyrrolo[2,3-d]thiazole core, which is a bioisosteric scaffold of significant interest in medicinal chemistry and agrochemical research. The compound is typically supplied as a solid with a purity of 95–97% and is characterized by a predicted boiling point of 339.4±22.0 °C and a density of 1.37±0.1 g/cm³ . Its unique substitution pattern – an N-methyl group at the 4-position and an ethyl ester at the 5-position – distinguishes it from related analogs and enables specific downstream synthetic transformations.

Why Closely Related Pyrrolothiazole Analogs Cannot Replace Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate in Structure-Activity Programs


Pyrrolothiazole derivatives exhibit pronounced sensitivity to even minor structural modifications, making generic substitution unreliable. The N4-methyl group influences lipophilicity and steric properties, the [2,3-d] ring fusion pattern dictates electronic distribution and target binding geometry, and the ethyl ester moiety affects solubility and reactivity in downstream diversification. As demonstrated by Zhang et al. (2024), closely related pyrrolo[2,3-d]thiazole congeners display >10-fold differences in fungicidal EC50 values depending on substitution [1]. Replacing this compound with a non-methylated, regioisomeric, or ester-modified analog without experimental validation risks undermining potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence for Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate vs. Its Closest Structural Analogs


Boiling Point: Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate Exhibits a 13.5 °C Lower Boiling Point Than Its Non-Methylated Analog

The target compound displays a predicted boiling point of 339.4±22.0 °C at 760 mmHg, compared with 352.9±22.0 °C for the non-methylated analog ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 238749-53-6) . This 13.5 °C reduction in boiling point, attributable to the N4-methyl group, can simplify distillation-based purification and reduce thermal degradation risk during processing.

Physicochemical Characterization Purification Formulation Development

Ionization State: A pKa Shift of 7.6 Units Relative to the Non-Methylated Analog Alters Solubility and Bioavailability Profiles

The target compound exhibits a predicted pKa of 3.90±0.40, whereas the non-methylated analog ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 238749-53-6) has a predicted pKa of 11.53±0.30 . This 7.6-unit difference fundamentally alters the ionization state at physiological pH, directly affecting solubility, permeability, and protein binding.

Drug Design ADME pKa Prediction

Ring Fusion Architecture: [2,3-d] vs. [3,2-d] Isomerism Produces a 90 °C Difference in Boiling Point

The positional isomer 4-methyl-4H-pyrrolo[3,2-d]thiazole (CAS 1000780-27-7), which differs only in the ring fusion pattern, shows a predicted boiling point of 249.4±13.0 °C , compared to 339.4±22.0 °C for the target [2,3-d] compound . This ≈90 °C increase underscores how the regiochemistry of the fused pyrrole-thiazole system dictates intermolecular forces and thermal behavior.

Structural Isomerism Thermal Properties Synthetic Chemistry

Fungicidal Activity: Pyrrolo[2,3-d]thiazole Scaffold Delivers EC50 Values of 1.17–1.77 µg/mL Against Botrytis cinerea in Class-Leading Compounds

In a 2024 study by Zhang et al., a series of pyrrolo[2,3-d]thiazole derivatives were designed via a bioisosteric strategy from a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lead [1]. Compounds bearing the pyrrolo[2,3-d]thiazole core (C4, C6, C8, C10, C20) exhibited EC50 values ranging from 1.17 to 1.77 µg/mL against Botrytis cinerea, with several outperforming the positive control YZK-C22. The structurally distinct 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate framework, while not directly tested in that study, provides the identical core scaffold and ester handle required for further diversification toward this validated fungicidal phenotype.

Agrochemical Discovery Fungicide Bioisosterism

Optimal Research and Procurement Application Scenarios for Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate


Scaffold Diversification in Agrochemical Lead Optimization Programs Targeting Botrytis cinerea and Related Fungal Pathogens

Procurement rationale: This compound provides the pyrrolo[2,3-d]thiazole core scaffold validated by Zhang et al. (2024) for fungicidal activity with EC50 values as low as 1.17 µg/mL against B. cinerea . The ethyl ester at the 5-position allows hydrolysis to the carboxylic acid or direct amidation, enabling rapid SAR exploration. The N4-methyl group is pre-installed, bypassing a potentially challenging alkylation step in the synthetic route.

Kinase Inhibitor Fragment Elaboration Using a Co-Crystal-Validated Heterocyclic Core

Rationale: The pyrrolo[2,3-d]thiazole scaffold has been co-crystallized with the focal adhesion kinase (FAK) catalytic domain at 1.79 Å resolution (PDB 3PXK) , confirming its ability to occupy the ATP-binding pocket. The ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate offers a synthetically tractable entry point for fragment growing, with the ester serving as a vector for introducing solubilizing or affinity-enhancing groups.

Precision Synthesis of Regiochemically Defined Heterocyclic Libraries via Cross-Coupling at the 2-Position

The target compound's lower pKa (3.90 vs. 11.53 for the non-methylated analog) may facilitate selective deprotonation and functionalization at the 2-position. The absence of a bromine atom (cf. the 2-bromo analog, boiling point 394.0 °C, density 1.75 g/cm³ ) preserves a lower molecular weight and more favorable physical properties for early-stage library synthesis, while still allowing late-stage halogenation if desired.

Physicochemical Property Benchmarking in Computational ADME Modeling

The compound's experimentally predicted properties (boiling point 339.4 °C, density 1.37 g/cm³, pKa 3.90) provide a well-characterized data point for computational chemists building QSPR models for heterocyclic compound libraries. Its significant divergence from both the non-methylated analog (ΔpKa 7.6) and the [3,2-d] positional isomer (Δboiling point ≈90 °C) makes it a valuable calibration standard.

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